(S)-Desmethyl Citalopram Ethanedioate
Overview
Description
Citalopram is used to treat depression, including major depressive disorder (MDD). It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) .
Synthesis Analysis
The synthesis of 5-carboxyescitalopram involves a solution of escitalopram in 6N HCl and distilled water, which is stirred at a reflux for 72 hours .
Molecular Structure Analysis
Citalopram has a molecular formula of C20H21FN2O and a molecular weight of 324.4 g/mol . It is a member of 2-benzofurans, a nitrile, an organofluorine compound, a cyclic ether, and a tertiary amino compound . It is a conjugate base of a 3- [5-cyano-1- (4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium .
Chemical Reactions Analysis
The effects of citalopram and N-demethylcitalopram depend primarily on the S-enantiomers: S-citalopram and S-demethylcitalopram. The in-vitro inhibition of serotonin uptake of S-citalopram and S-demethylcitalopram is 167 and 6.6 times more potent, respectively, than the R-enantiomers .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
- Citalopram is metabolized into N-desmethylcitalopram partially by CYP2C19 and CYP3A4, and further into di-desmethylcitalopram by CYP2D6. These metabolites are not active, indicating a complex metabolic pathway that requires consideration in pharmacokinetic studies (Brøsen & Naranjo, 2001).
Environmental Fate
- The stability and degradation of citalopram under simulated sunlight conditions were studied, showing its relative stability in various aqueous solutions, including natural waters. N-desmethylcitalopram was identified as a major photoproduct, highlighting the environmental persistence of citalopram and its metabolites (Kwon & Armbrust, 2005).
Analytical Detection
Analytical methods for the detection of citalopram and its metabolites have been developed, including HPLC assays for stereoselective analysis. These methods are crucial for therapeutic drug monitoring and investigating pharmacokinetic/pharmacodynamic relationships (Zheng et al., 2000).
Additionally, LC-MS/MS methods have been established for simultaneous determination of citalopram and desmethylcitalopram in human plasma, applied to pharmacokinetic studies. Such analytical techniques are essential for understanding drug metabolism and facilitating clinical research (Jiang et al., 2010).
Safety And Hazards
Future Directions
Future studies involving polygenic single nucleotide polymorphism score analysis or meta-analysis of multiple genome-wide association study datasets, may be more successful in defining the impact of pharmacokinetic polymorphisms as a subset of the variation that influences citalopram response . The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action .
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQJQSZZNPGM-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Desmethyl Citalopram Ethanedioate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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